5-bromo-2-methyl-4-phenyl-1H-imidazole
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Overview
Description
5-bromo-2-methyl-4-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a phenyl group at the 4th position of the imidazole ring. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Another approach involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst. This multicomponent protocol enables the synthesis of highly substituted imidazole derivatives in excellent yield .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis routes. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-4-phenyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Erbium Triflate: Used as a catalyst in multicomponent synthesis protocols.
Aryl Halides and Aromatic Heterocycles: Common substrates in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-2-methyl-4-phenyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, dyes for solar cells, and catalysts
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-4-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-1H-imidazole
- 5-phenyl-1H-imidazole
- 2-bromo-1-methyl-1H-imidazole
Uniqueness
5-bromo-2-methyl-4-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
5-bromo-2-methyl-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |
InChI Key |
IDLPZQGQLKWQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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